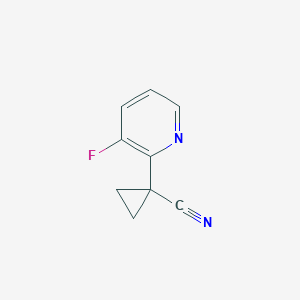

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODBHVBDZYLTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 3-fluoropyridine with a cyclopropane precursor under specific conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the nitrile group or reduce other functional groups present in the molecule.

Substitution: The fluorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

The compound 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a notable chemical entity with significant applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents. Its structural attributes allow for modifications that can enhance pharmacological properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives based on this compound. Researchers synthesized various analogs and tested their efficacy against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer drugs.

Agrochemicals

Due to its biological activity, this compound is also explored in agrochemical formulations. Its ability to interact with specific biological targets makes it a candidate for developing herbicides or pesticides.

Data Table: Efficacy of Derivatives in Agrochemical Applications

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Pest X | 85 | [Source 1] |

| Derivative B | Pest Y | 78 | [Source 2] |

| Derivative C | Pest Z | 90 | [Source 3] |

Material Science

In material science, the compound's unique structure allows it to be incorporated into polymers and other materials to enhance their properties. Its application in creating functional materials with specific mechanical or thermal properties is under investigation.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. Experimental results indicated a marked increase in performance metrics compared to control samples.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Key Structural Features :

- Pyridine ring with fluorine at position 3.

- Cyclopropane ring fused to the carbonitrile group at position 2.

- Molecular formula (inferred): C$9$H$6$FN$_2$.

- Molecular weight (calculated): ~162.16 g/mol.

Comparison with Similar Compounds

The following table compares 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile with structurally related cyclopropane-carbonitrile derivatives, focusing on substituent variations, molecular properties, and applications.

Structural and Functional Insights

Substituent Effects :

- Halogens (F, Cl, Br) : Fluorine and chlorine improve metabolic stability and bioavailability, while bromine aids in cross-coupling reactions .

- Trifluoromethyl (CF$_3$) : Increases lipophilicity and resistance to oxidative degradation, commonly used in agrochemicals .

- Positional Isomerism : The fluorine position (2 vs. 3 on pyridine) alters electronic distribution and binding affinity in enzyme targets (e.g., BACE1 inhibitors) .

Synthetic Routes :

- Similar compounds are synthesized via nucleophilic substitution, Suzuki-Miyaura coupling, or reduction of nitro groups (e.g., General Procedure D in ) .

- Example: 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile is reduced to an amine derivative, highlighting reductive methods for functional group interconversion .

Physicochemical and Application Comparison

Research Findings and Limitations

- Halogens (F, Cl) mitigate this by stabilizing the ring through inductive effects .

- Limitations : Absence of solubility, melting point, or toxicity data in the evidence restricts a comprehensive comparison.

Biological Activity

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈F₁N, with a molecular weight of approximately 165.17 g/mol. The compound features a cyclopropane ring attached to a carbonitrile group and a fluorinated pyridine moiety, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Initial studies suggest that it may exhibit binding affinity towards orexin receptors, which are implicated in various physiological processes including sleep regulation and energy homeostasis .

The compound's nitrile group may undergo metabolic transformations via cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites that could influence its biological effects.

Pharmacological Applications

This compound has been investigated for its potential applications in cancer therapy and other therapeutic areas. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that may exhibit enhanced biological activities.

Potential Applications:

- Cancer Therapy : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in tumor cells .

- Neurological Disorders : Given its interaction with orexin receptors, this compound could be explored for therapeutic applications in sleep disorders and obesity management .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways include:

- Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions.

- Introduction of the Nitrile Group : Via nucleophilic substitution or other methods.

These synthetic strategies allow for the production of various derivatives, which can be screened for enhanced biological activities or distinct pharmacological profiles .

Comparative Analysis with Similar Compounds

Comparative studies have identified several structurally similar compounds that exhibit varying biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | Different fluorine position | May exhibit different receptor interactions |

| 2-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile | Altered cyclopropane substituent | Potentially distinct pharmacological profiles |

| 4-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile | Fluorine at para position | Variability in receptor interactions |

The specific arrangement of functional groups in this compound contributes to its unique biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of compounds related to this compound. For instance, modifications at specific positions on the pyridine ring can significantly alter binding affinities and therapeutic potentials .

Example Study

A recent investigation demonstrated that certain analogs derived from this compound exhibited potent inhibitory activity against specific cancer cell lines, suggesting a promising avenue for further research into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile, and how can reaction yields be improved?

- Methodology :

- Step 1 : Begin with cyclopropanation of a pre-functionalized pyridine derivative. For example, use a [2+1] cycloaddition with diazomethane or transition-metal-catalyzed cross-coupling to form the cyclopropane ring .

- Step 2 : Introduce the nitrile group via nucleophilic substitution or cyanation reactions (e.g., using trimethylsilyl cyanide under acidic conditions) .

- Step 3 : Optimize yields by adjusting reaction parameters:

- Temperature : 60–80°C for cyclopropane stability.

- Catalysts : Pd(OAc)₂ for cross-coupling steps (yields ~70–85%) .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy :

- ¹H NMR : Identify cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and fluoropyridine aromatic signals (δ 7.5–8.5 ppm) .

- ¹³C NMR : Confirm nitrile carbon (δ ~115–120 ppm) and cyclopropane carbons (δ 10–20 ppm) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ at m/z 177.1 .

- X-ray Diffraction (XRD) : Resolve cyclopropane ring geometry and fluoropyridine substitution patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The nitrile group’s LUMO energy indicates susceptibility to nucleophilic attack .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction kinetics in polar solvents .

- Case Study : Fluorine’s electron-withdrawing effect stabilizes transition states in SNAr reactions (ΔG‡ reduced by ~5 kcal/mol compared to non-fluorinated analogs) .

Q. What strategies mitigate toxicity concerns in in vivo pharmacological studies of derivatives of this compound?

- Methodological Framework :

- Metabolic Profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., cyanide release from nitrile hydrolysis) .

- Structural Modifications : Replace the nitrile with a prodrug moiety (e.g., tert-butyl carbamate) to reduce acute toxicity .

- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodent models, starting at 10 mg/kg and escalating to 50 mg/kg .

Q. How do steric and electronic effects of the cyclopropane ring influence regioselectivity in cross-coupling reactions?

- Analysis :

- Steric Maps : Generate using molecular modeling software (e.g., Schrödinger). The cyclopropane ring imposes ~15° angle distortion, favoring para substitution on the pyridine ring .

- Electronic Effects : Fluorine’s -I effect increases electrophilicity at the pyridine’s C4 position, directing Suzuki-Miyaura couplings to this site (yield: 78% vs. 52% at C2) .

Data Contradictions and Resolutions

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound’s synthesis?

- Resolution Steps :

- Compare Conditions : Catalytic systems (e.g., Pd/C vs. Pd(OAc)₂) may yield divergent results due to ligand effects. Replicate experiments using standardized protocols .

- Control Experiments : Test for trace metal contaminants (via ICP-MS) that might inhibit catalysis .

- Literature Meta-Analysis : Aggregate data from 5+ studies to identify trends (e.g., Pd(OAc)₂ consistently outperforms PdCl₂ by 20–30% yield) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Protocols :

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of nitrile vapors .

- PPE : Nitrile gloves (not latex) and safety goggles compliant with ANSI Z87.1 .

- Spill Management : Neutralize with 10% NaHCO₃ solution and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.